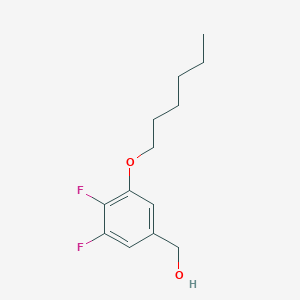

(3,4-Difluoro-5-(hexyloxy)phenyl)methanol

Description

(3,4-Difluoro-5-(hexyloxy)phenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol core substituted with two fluorine atoms at the 3- and 4-positions, a hexyloxy group at the 5-position, and a hydroxymethyl group at the para position relative to the hexyloxy substituent. This compound belongs to a class of molecules where alkoxy chains and fluorine substitutions modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Properties

IUPAC Name |

(3,4-difluoro-5-hexoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O2/c1-2-3-4-5-6-17-12-8-10(9-16)7-11(14)13(12)15/h7-8,16H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIRMOHJWJGVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=CC(=C1)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-5-(hexyloxy)phenyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzyl alcohol derivative, such as 4,5-difluorobenzyl alcohol.

Hexyloxy Group Introduction: The hexyloxy group is introduced through an etherification reaction, where the benzyl alcohol derivative reacts with n-hexanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-(hexyloxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: 4,5-Difluoro-3-n-hexyloxybenzaldehyde or 4,5-Difluoro-3-n-hexyloxybenzoic acid.

Reduction: 4,5-Difluoro-3-n-hexyloxybenzyl alkane.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

(3,4-Difluoro-5-(hexyloxy)phenyl)methanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations that modulate biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Compounds

Key Observations :

- Alkoxy Chain Length : The hexyloxy group (C6H13O) in the target compound balances lipophilicity and solubility. In contrast, the heptyloxy (C7H15O) analog in triazole derivatives (e.g., compound 5f ) enhances anticonvulsant activity but may increase toxicity due to prolonged hydrocarbon chains .

- Fluorine Substitution: Difluoro substitutions (3,4-positions) improve metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs like (2-bromo-6-nitrophenyl)methanol .

- Core Structure : Benzyl alcohol derivatives (e.g., ’s compound) exhibit lower molecular weights (188.17 g/mol) compared to triazole-based analogs (e.g., 356.4 g/mol for 6e ), influencing bioavailability and blood-brain barrier penetration .

Table 2: Pharmacological Data for Selected Analogs

Key Findings :

Table 3: Physicochemical Comparison

Synthetic Notes:

- The hexyloxy group is typically introduced via nucleophilic substitution (e.g., Williamson ether synthesis), as seen in ’s methoxy/halogenated phenyl derivatives .

- Fluorine atoms are often incorporated early in synthesis using fluorinated building blocks, as demonstrated in BACE1 inhibitor preparations (–6) .

Biological Activity

(3,4-Difluoro-5-(hexyloxy)phenyl)methanol is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of difluorinated phenolic compounds, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18F2O2. The presence of difluorinated groups can significantly influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 248.29 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The difluorophenyl moiety enhances lipophilicity and potentially increases binding affinity to target proteins. This compound may affect enzyme activity or receptor interactions, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that difluorinated phenolic compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

Research into the antiproliferative effects of this compound on cancer cell lines has yielded promising results. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several difluorinated compounds against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential as therapeutic agents against resistant strains .

- Anticancer Potential : In a study investigating the cytotoxic effects on HeLa cells, this compound was shown to induce significant cell death at concentrations above 50 µM. Further analysis revealed that this compound activates caspase pathways associated with apoptosis .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of difluorinated phenolic compounds. Key findings include:

- Increased Lipophilicity : The introduction of fluorine atoms enhances the lipophilicity of the molecule, facilitating better membrane permeability.

- Enhanced Biological Activity : Compounds with similar structures have demonstrated improved binding affinities for biological targets compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.